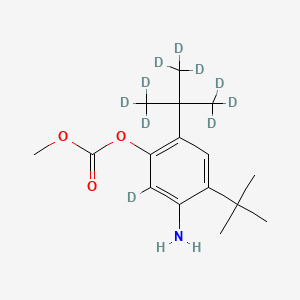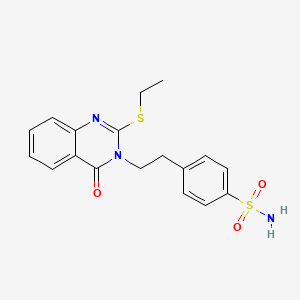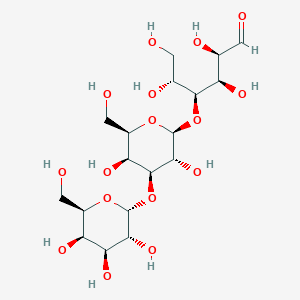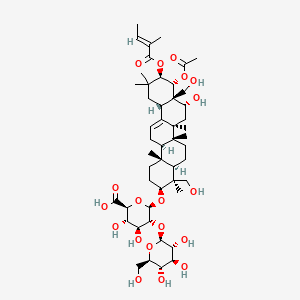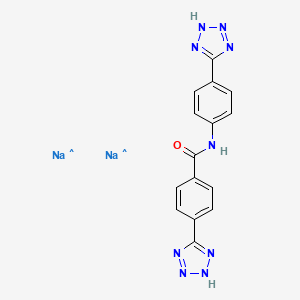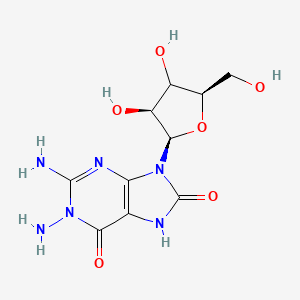
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the xylofuranosyl sugar moiety.
Glycosylation: The xylofuranosyl sugar is then glycosylated with a suitable guanine derivative under acidic or basic conditions to form the nucleoside analog.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to scale up the glycosylation process.
Optimization: Optimizing reaction conditions such as temperature, pH, and solvent systems to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the amino group.
科学研究应用
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine involves:
Molecular Targets: The compound targets nucleic acids, specifically interacting with DNA and RNA.
Pathways Involved: It can inhibit nucleic acid synthesis by incorporating into the growing nucleic acid chain, leading to chain termination or mutations.
相似化合物的比较
Similar Compounds
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine can be compared with other nucleoside analogs such as:
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-ribofuranosyl) guanine: Similar structure but with a ribofuranosyl sugar moiety.
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-deoxyribofuranosyl) guanine: Contains a deoxyribofuranosyl sugar moiety.
Uniqueness
The uniqueness of this compound lies in its specific sugar moiety, which can influence its biological activity and interactions with nucleic acids. This distinct structure may confer unique properties that are not observed in other nucleoside analogs, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C10H14N6O6 |
|---|---|
分子量 |
314.26 g/mol |
IUPAC 名称 |
1,2-diamino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione |
InChI |
InChI=1S/C10H14N6O6/c11-9-14-6-3(7(20)16(9)12)13-10(21)15(6)8-5(19)4(18)2(1-17)22-8/h2,4-5,8,17-19H,1,12H2,(H2,11,14)(H,13,21)/t2-,4?,5+,8-/m1/s1 |
InChI 键 |
SIXZCFPRAGPNFK-UKPFUCPKSA-N |
手性 SMILES |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


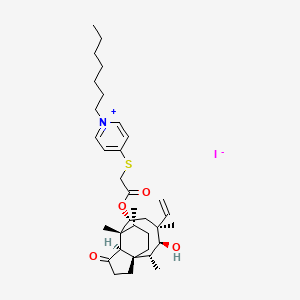

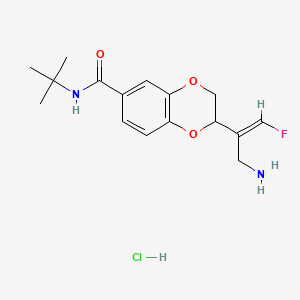



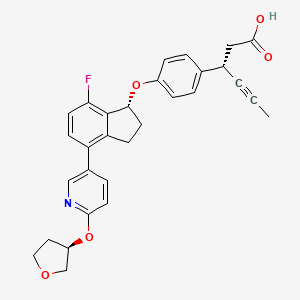
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
